
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one, or 1-(2-methoxyphenyl)-3-difluorophenylprop-2-en-1-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a colorless liquid and has a boiling point of 171.4°C. It has a molecular weight of 256.2 g/mol and a molecular formula of C11H9F2O2. 1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one is a highly reactive compound and can be used in a variety of scientific applications.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research. It has been used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has a highly reactive nature and can be used in a variety of reactions. It can undergo nucleophilic substitution reactions, such as the Williamson ether synthesis reaction, as well as electrophilic substitution reactions, such as the difluoromethylation reaction. It can also undergo elimination reactions, such as the E1 and E2 reactions.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential effects on cancer cells, but further research is needed to determine its efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has several advantages when used in laboratory experiments. It is a highly reactive compound, making it suitable for a variety of reactions. It is also relatively inexpensive and can be synthesized in high yields. However, it is also a highly toxic compound, and proper safety measures should be taken when handling it. In addition, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis of the desired product.
Direcciones Futuras
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has potential applications in a variety of areas. Further research is needed to determine its efficacy in the synthesis of pharmaceuticals and other compounds, as well as its potential effects on biochemical and physiological processes. In addition, its potential use in the synthesis of polymers and other materials should be explored. Finally, its potential use as an intermediate in organic synthesis should be further investigated.
Métodos De Síntesis
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one can be synthesized using the Williamson ether synthesis reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction yields the desired compound in high yields. Other methods of synthesis have been investigated, such as the use of difluoromethylation reactions, but this method is the most efficient and cost-effective.
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZJURIXPBDZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

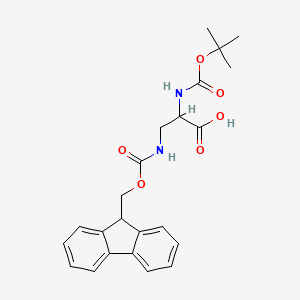
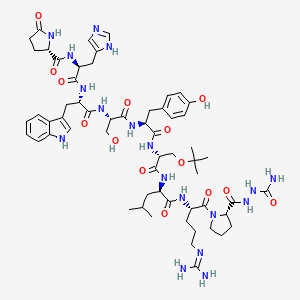
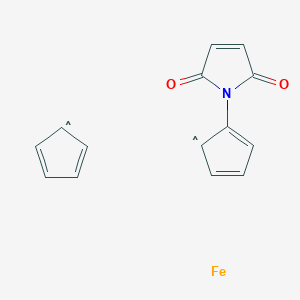


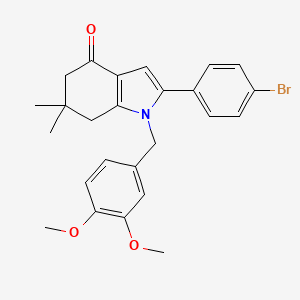

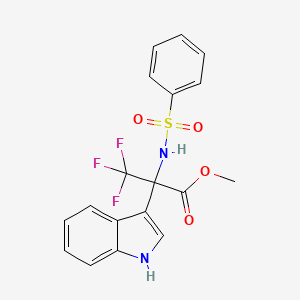
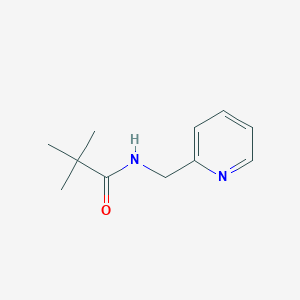
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
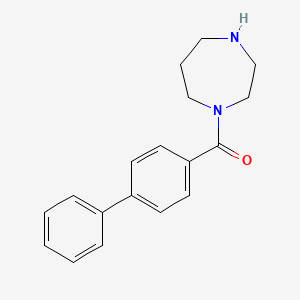
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
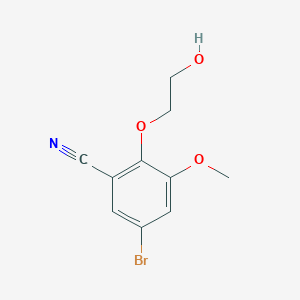
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)